

# 3-Desacetyl Cefotaxime Lactone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B15560126

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CAS Number: 66340-33-8

This technical guide provides an in-depth overview of **3-Desacetyl Cefotaxime Lactone**, a key metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, metabolic pathway, and analytical methodologies.

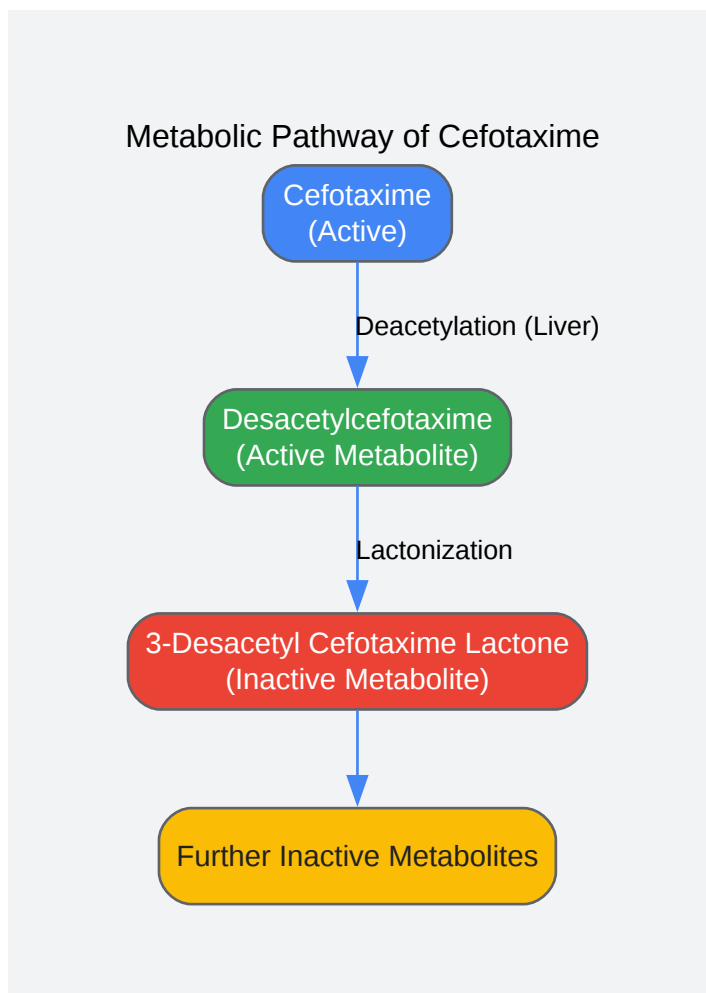
## Physicochemical Properties

A summary of the key physicochemical properties of **3-Desacetyl Cefotaxime Lactone** is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
CAS Number	66340-33-8	[1]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> N <sub>5</sub> O <sub>5</sub> S <sub>2</sub>	[1]
Molecular Weight	395.41 g/mol	[1]
Appearance	White to off-white solid	MedchemExpress
Solubility	DMSO: 125 mg/mL (316.13 mM)	MedchemExpress
pKa (Predicted)	8.25 ± 0.20	Guidechem
LogP (Predicted)	-0.7134	ChemScene
Topological Polar Surface Area	190 Å <sup>2</sup>	[1]

## Metabolic Pathway of Cefotaxime

**3-Desacetyl Cefotaxime Lactone** is an inactive metabolite formed during the metabolism of Cefotaxime.[2] The metabolic cascade is initiated in the liver and involves the deacetylation of Cefotaxime to its active metabolite, desacetylcefotaxime.[2] This is followed by the formation of the inactive lactone, which is then further metabolized to other inactive compounds.[2]



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Metabolic Pathway of Cefotaxime

## Experimental Protocols

### Synthesis of 3-Desacetyl Cefotaxime Lactone (Representative Protocol)

While a specific, detailed protocol for the synthesis of **3-Desacetyl Cefotaxime Lactone** is not widely published, a general approach can be inferred from the synthesis of similar cephalosporin lactones. The following is a representative protocol based on the reaction of a 7-aminocephalosporanic acid derivative.

Materials:

- Desacetyl-7-aminocephalosporanic acid (D-7ACA)

- 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetyl chloride hydrochloride (ATC-HCl)
- Triethylamine
- Acetonitrile
- Water
- Hydrochloric acid
- Dichloromethane
- Acetone

Procedure:

- Dissolve 3.0 g of D-7ACA in a mixture of 10 mL of water and 16 mL of acetonitrile in a reaction vessel.
- Cool the mixture to -15°C.
- Adjust the pH to 7.0 with triethylamine until the D-7ACA is fully dissolved.
- Add 3.0 g of ATC-HCl in portions, maintaining the pH at 7.0 with the addition of triethylamine.
- Maintain the reaction at -15°C for 1 hour.
- After the reaction is complete, add 6 mL of concentrated hydrochloric acid.
- Extract the mixture with 50 mL of dichloromethane and separate the aqueous layer.
- To the aqueous layer, add 50 mL of acetone to precipitate the product.
- Filter the solid, wash with a suitable solvent, and dry to obtain **3-Desacetyl Cefotaxime Lactone**.<sup>[3]</sup>

Note: This is a generalized protocol and may require optimization for yield and purity.

## HPLC Analysis of 3-Desacetyl Cefotaxime Lactone (Representative Protocol)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of cefotaxime and its metabolites in biological fluids.[4][5]

### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m).[5]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0).[5] A typical starting condition could be 8:92 acetonitrile:buffer.[5]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV at 254 nm.[5]
- Injection Volume: 20  $\mu$ L.[6]

### Sample Preparation (from Serum):

- To 0.5 mL of serum, add 0.5 mL of acetonitrile.
- Vortex the mixture and then shake for 10 minutes.
- Centrifuge at 1000 g for 10 minutes.
- Transfer the supernatant to a new tube and add 7 volumes of dichloromethane.
- Equilibrate for 10 minutes, then shake for another 10 minutes.
- Centrifuge at 1000 g for 10 minutes.
- Inject an aliquot of the upper aqueous layer into the HPLC system.[5]

Note: This protocol is a representative example. Method validation is crucial for accurate quantification in specific biological matrices.

## In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

While **3-Desacetyl Cefotaxime Lactone** is inactive, understanding the antimicrobial activity of its precursor, desacetylcefotaxime, is important. The Minimum Inhibitory Concentration (MIC) is a key parameter.

Broth Microdilution Method (General Protocol):

- Prepare Serial Dilutions: Prepare a series of two-fold dilutions of desacetylcefotaxime in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).<sup>[7][8]</sup>
- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) of the test organism.<sup>[7]</sup>
- Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).<sup>[7]</sup>
- Incubation: Incubate the plate at 35°C for 16-20 hours.<sup>[7][8]</sup>
- Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.<sup>[7]</sup>

## Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **3-Desacetyl Cefotaxime Lactone** is not readily available in the public domain. However, based on its chemical structure, the following are expected spectroscopic features.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- <sup>1</sup>H NMR: Expect signals corresponding to the protons of the aminothiazole ring, the methoxy group, the fused ring system, and the side chain.

- $^{13}\text{C}$  NMR: Expect signals for the carbonyl carbons of the  $\beta$ -lactam and lactone rings, the carbons of the aromatic and heterocyclic rings, the methoxy carbon, and the aliphatic carbons of the fused ring system.

#### Mass Spectrometry:

- Molecular Ion: An exact mass of 395.0358 m/z is expected for the protonated molecule  $[\text{M}+\text{H}]^+$ .[\[1\]](#)
- Fragmentation: Common fragmentation pathways for lactones include the loss of CO and  $\text{H}_2\text{O}$ .[\[9\]](#) For this specific molecule, fragmentation of the side chain and cleavage of the  $\beta$ -lactam ring would also be anticipated.

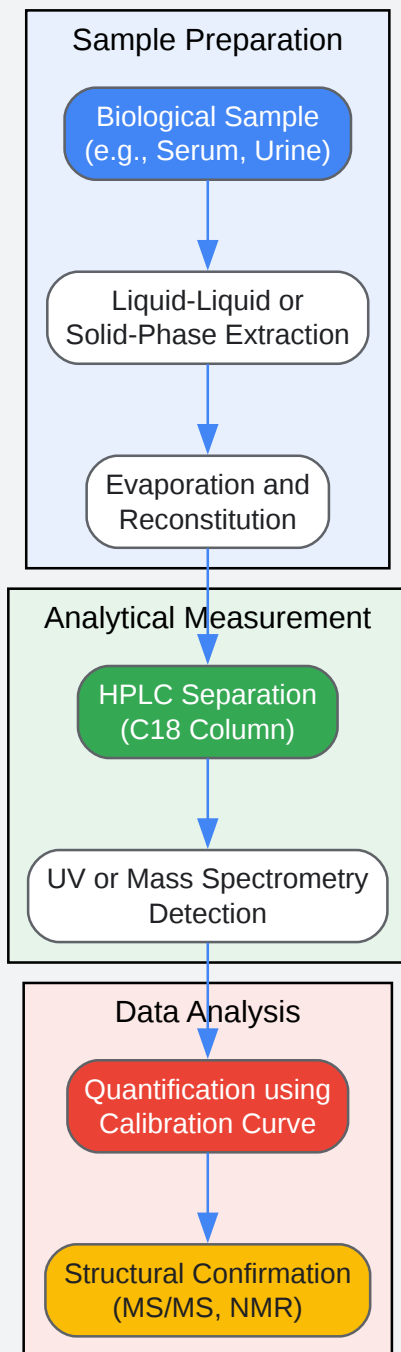
#### Infrared (IR) Spectroscopy:

- Characteristic absorption bands would be expected for the C=O stretching of the  $\beta$ -lactam (around  $1760\text{ cm}^{-1}$ ) and the lactone (around  $1770\text{ cm}^{-1}$ ), as well as N-H and C-H stretching vibrations.

## Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of **3-Desacetyl Cefotaxime Lactone** in a research setting.

## General Workflow for 3-Desacetyl Cefotaxime Lactone Analysis

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